4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with the molecular formula C21H17N2O4. This compound is characterized by the presence of benzoyl and benzamide groups, along with methoxy and nitro substituents on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the benzoylation of 2-methoxy-5-nitroaniline followed by the coupling with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzoyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(2-methoxy-5-nitrophenyl)benzamide.
Reduction: Formation of 4-benzoyl-N-(2-methoxy-5-aminophenyl)benzamide.
Substitution: Formation of various acyl derivatives depending on the substituent used.
Scientific Research Applications
4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and benzamide groups facilitate binding to the active site of enzymes, inhibiting their activity. The methoxy and nitro groups can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide
- 4-hydroxy-N-(2-methoxy-5-nitrophenyl)benzamide
- 4-benzoyl-N-(2-methoxy-5-aminophenyl)benzamide
Uniqueness
4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the presence of both benzoyl and benzamide groups, which provide a distinct chemical reactivity profile. The combination of methoxy and nitro substituents also enhances its potential for various chemical transformations and biological interactions .
Properties
IUPAC Name |
4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-28-19-12-11-17(23(26)27)13-18(19)22-21(25)16-9-7-15(8-10-16)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKVQJKEIKBPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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